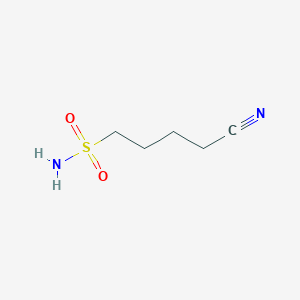

4-Cyanobutane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2S |

|---|---|

Molecular Weight |

162.21 g/mol |

IUPAC Name |

4-cyanobutane-1-sulfonamide |

InChI |

InChI=1S/C5H10N2O2S/c6-4-2-1-3-5-10(7,8)9/h1-3,5H2,(H2,7,8,9) |

InChI Key |

VBYIXBOITDRKJE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)N)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 4-Cyanobutane-1-sulfonamide

Structural Elucidation and Synthetic Utility of 4-Cyanobutane-1-sulfonamide A Technical Whitepaper on Aliphatic Sulfonamide Pharmacophores

Executive Summary

This compound is a bifunctional aliphatic compound characterized by a terminal cyano group and a primary sulfonamide moiety. Unlike traditional rigid arylsulfonamides, this aliphatic analog provides unique conformational flexibility, making it a highly valuable building block in medicinal chemistry, particularly in the design of carbonic anhydrase (CA) inhibitors[1]. This whitepaper dissects its physicochemical properties, pharmacological mechanisms, and provides a self-validating synthetic protocol for its preparation.

Quantitative Physicochemical Profiling

Understanding the baseline structural metrics of this compound is critical for predicting its behavior in both synthetic environments and biological assays. The compound's low molecular weight and balanced polarity make it an ideal fragment for drug discovery[2].

Table 1: Physicochemical and Structural Data of this compound

| Parameter | Value | Causality / Implication |

| Chemical Name | This compound | Defines the 4-carbon aliphatic linker between functional groups. |

| CAS Number | 3144-10-3 | Unique identifier for commercial sourcing and literature[2]. |

| Molecular Formula | C5H10N2O2S | Indicates a high heteroatom-to-carbon ratio, favorable for aqueous solubility[2]. |

| Molecular Weight | 162.21 g/mol | Highly efficient ligand efficiency (LE) due to its low mass[2]. |

| SMILES | O=S(CCCCC#N)(N)=O | Facilitates computational modeling and machine learning applications[2]. |

| Key Functional Groups | Dual sites for zinc chelation and hydrogen bonding/synthetic extension. |

Mechanistic Role in Drug Design: Carbonic Anhydrase Inhibition

The application of this compound in medicinal chemistry heavily revolves around its ability to inhibit carbonic anhydrase (CA)[3]. The causality of its efficacy is rooted in its bifunctional structure:

-

The Sulfonamide Moiety (Zinc-Binding Group): The primary sulfonamide is the pharmacophoric core. In the physiological environment of the CA active site, the

group deprotonates. The resulting sulfonamidate anion directly coordinates with the catalytic -

The Aliphatic Butane Linker: Unlike rigid aromatic rings, the flexible 4-carbon chain allows the molecule to adopt multiple conformations. This flexibility is crucial for navigating the narrow, amphiphilic funnel of the CA active site without steric clashing.

-

The Terminal Cyano Group: The

moiety acts as a strong dipole. It can engage in targeted dipole-dipole interactions with the hydrophilic half of the CA active site. Furthermore, it serves as a synthetic handle for "tail-approach" drug design, allowing researchers to append bulky groups (e.g., converting the nitrile to a tetrazole) to target specific CA isoforms[1].

Fig 1: Pharmacological binding logic of this compound in the CA active site.

Self-Validating Synthetic Protocol

To utilize this compound effectively, researchers often synthesize it from commercially available precursors like 4-cyanobutane-1-sulfonyl chloride (CAS: 35517-25-0). The following protocol is designed as a self-validating system; every experimental choice is paired with an analytical checkpoint to ensure the integrity of the bifunctional molecule.

Step-by-Step Methodology: Amination of 4-Cyanobutane-1-sulfonyl chloride

-

Step 1: Precursor Preparation. Dissolve 1.0 eq of 4-cyanobutane-1-sulfonyl chloride in anhydrous Tetrahydrofuran (THF).

-

Causality: Anhydrous THF is strictly required to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into the inactive sulfonic acid.

-

-

Step 2: Thermal Control. Cool the reaction vessel to 0°C using an ice bath under an inert nitrogen atmosphere.

-

Causality: The subsequent amination is highly exothermic. Maintaining 0°C prevents thermal degradation and suppresses the formation of dimeric sulfonimide byproducts.

-

-

Step 3: Amination. Slowly bubble anhydrous

gas into the solution (or add a controlled stoichiometric excess of ammonium hydroxide if biphasic conditions are optimized) for 2 hours.-

Causality: Excess ammonia acts as both the nucleophile and the acid scavenger to neutralize the generated HCl, driving the reaction to completion.

-

-

Step 4: Workup & Isolation. Quench the reaction with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over

, and concentrate under reduced pressure. Crystallize the crude product from an EtOAc/Hexane mixture. -

Step 5: System Validation (Critical Checkpoints).

-

Mass Spectrometry (LC-MS): Confirm the presence of the

peak at -

Infrared Spectroscopy (IR): Verify the presence of a sharp absorption band at

. Self-Validation Logic: If this peak is absent, the cyano group was inadvertently hydrolyzed to an amide or carboxylic acid during workup, indicating a failure in pH or temperature control. -

Nuclear Magnetic Resonance (1H NMR): Look for a broad singlet integrating to 2 protons around 7.0 ppm (exchangeable with

), confirming the

-

Fig 2: Self-validating synthetic workflow for this compound.

Conclusion

This compound (MW: 162.21 g/mol ) is a potent, versatile building block in modern medicinal chemistry. By understanding the causal relationships between its structural components—the zinc-binding sulfonamide and the dipole-directing cyano group—researchers can effectively deploy this molecule in advanced drug discovery pipelines. Strict adherence to anhydrous, temperature-controlled synthetic protocols, coupled with immediate spectroscopic validation, ensures the integrity of the compound for downstream applications.

References

-

Title: 3144-10-3 | this compound | BLD Pharm Source: bldpharm.com URL: 2

-

Title: Buy this compound - Smolecule Source: smolecule.com URL: 1

-

Title: BLD Pharmatech Co., Limited (Page 206) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com URL:

-

Title: Buy this compound - Smolecule (Carbonic Anhydrase Context) Source: smolecule.com URL: 3

Sources

4-Cyanobutane-1-sulfonamide CAS number and chemical identifiers

An In-Depth Technical Guide to 4-Cyanobutane-1-sulfonamide: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers and professionals in drug development. Due to its status as a potentially novel chemical entity, this guide will focus on the foundational aspects of its synthesis, predicted chemical identifiers, and a discussion of its potential applications based on the established bioactivity of related structural motifs.

Compound Identification and the Absence of a CAS Number

A thorough search of chemical databases, including the comprehensive registry maintained by the Chemical Abstracts Service (CAS), reveals that "this compound" does not currently have an assigned CAS Registry Number (CASRN). A CASRN is a unique numerical identifier assigned to a chemical substance when it is reported in the scientific literature and enters the CAS REGISTRY database.[1][2][3] The absence of a CAS number strongly suggests that this compound is a novel compound that has not been synthesized or characterized in published scientific literature.

For researchers and organizations that synthesize or identify a new chemical substance, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service for registration.[4][5] This process involves providing evidence of the compound's unique identity, typically including its structure and characterizing data.

Given the lack of a pre-existing record for this compound, this guide will proceed with a detailed exploration of its logical synthesis and predicted properties.

Proposed Synthesis of this compound

The most direct and widely employed method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.[6] This established transformation provides a reliable pathway to this compound, starting from the corresponding sulfonyl chloride.

Synthetic Scheme

The proposed two-step synthesis commences with the preparation of the key intermediate, 4-cyanobutane-1-sulfonyl chloride, followed by its amination.

Step 1: Synthesis of 4-Cyanobutane-1-sulfonyl Chloride

While the direct synthesis of 4-cyanobutane-1-sulfonyl chloride is not explicitly detailed in readily available literature, its synthesis can be inferred from established methods for preparing alkane sulfonyl chlorides. A common method involves the oxidative chlorination of a corresponding thiol or disulfide. A plausible precursor for this reaction would be 4-cyanobutanethiol.

Step 2: Amination of 4-Cyanobutane-1-sulfonyl Chloride

The reaction of 4-cyanobutane-1-sulfonyl chloride with ammonia is expected to proceed readily to yield this compound. This reaction is typically carried out in a suitable solvent and may or may not require a base to neutralize the hydrochloric acid byproduct, as ammonia itself can serve as the base.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.

Materials and Reagents:

-

4-Cyanobutane-1-sulfonyl chloride (hypothetical starting material for this step)

-

Ammonia (aqueous solution, e.g., 28-30%, or as a gas)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 4-cyanobutane-1-sulfonyl chloride in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Amination: Cool the solution to 0 °C using an ice bath. Slowly add an excess (at least 2 equivalents) of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Predicted Chemical Identifiers and Properties

Based on its molecular structure, the following chemical identifiers and properties can be predicted for this compound.

| Identifier/Property | Predicted Value |

| Molecular Formula | C₅H₁₀N₂O₂S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | This compound |

| SMILES | N#CCCCS(=O)(=O)N |

| InChI | InChI=1S/C5H10N2O2S/c6-4-2-1-3-9(7,10)8/h1-3H2,(H2,7,8) |

| Predicted LogP | -0.5 to 0.5 (estimation) |

| Predicted Boiling Point | > 200 °C (decomposition may occur) |

| Predicted Melting Point | 80-120 °C (estimation) |

| Appearance | Likely a white to off-white solid at room temperature |

Potential Applications in Drug Development

The this compound structure incorporates two key functional groups: a sulfonamide and a nitrile (cyano group). Both of these moieties are prevalent in a wide range of biologically active molecules, suggesting potential therapeutic applications for this compound.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of approved drugs with diverse therapeutic actions.[7][8] These include:

-

Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs and continue to be used for this purpose.[9][10] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This has led to their use as diuretics, anti-glaucoma agents, and even as anticancer agents.[11][12]

-

Antiviral, Antidiabetic, and Anti-inflammatory Agents: The versatility of the sulfonamide scaffold has led to its incorporation into drugs for a wide range of other conditions.[7][8]

The Nitrile Group: A Versatile Functional Group

The nitrile group can also contribute to the biological activity of a molecule. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups. In some cases, the nitrile group is a key pharmacophoric element responsible for a drug's efficacy.

Hypothesized Biological Activity of this compound

Given the presence of the sulfonamide group, it is plausible that this compound could exhibit biological activity. It would be a valuable candidate for screening in assays related to:

-

Antibacterial activity: Particularly against a panel of clinically relevant bacterial strains.

-

Enzyme inhibition: Especially against various isoforms of carbonic anhydrase.

Further derivatization of the sulfonamide nitrogen or modification of the cyanobutyl chain could lead to a library of related compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[10]

Conclusion

While this compound is not a commercially available or previously described compound, its synthesis is readily achievable through established chemical methodologies. The presence of the sulfonamide and nitrile functional groups makes it an intriguing target for further investigation, particularly in the context of screening for novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and related novel chemical entities.

References

-

What is a CAS number, how is it assigned & why it's so important? - Global HazMat. [Link]

-

Understanding CAS registration numbers | Nedstar. [Link]

-

CAS Registry Number - Wikipedia. [Link]

-

CAS Number Application - Proregulations. [Link]

-

CAS Registry Services. [Link]

-

Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Process for reacting cyanuric chloride with ammonia or with amines | TREA. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

- Method of producing 4-chlorobutane-1-sulfonyl chloride - Google P

-

4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. [Link]

-

Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones | Request PDF - ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Photoredox Enabled Synthesis of Sulfonamides and Derivatives | Domainex. [Link]

-

Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. [Link]

Sources

- 1. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 2. nedstar.com [nedstar.com]

- 3. CAS Registry Number - Wikipedia [en.wikipedia.org]

- 4. CAS Number Application - Proregulations [proregulations.com]

- 5. CAS Registry Services℠ | CAS [cas.org]

- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Thermodynamic stability of 4-Cyanobutane-1-sulfonamide at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Cyanobutane-1-sulfonamide at Room Temperature

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of this compound at ambient conditions. While specific stability data for this molecule is not extensively published, this document synthesizes established principles of sulfonamide and nitrile chemistry to propose a robust stability testing protocol. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data interpretation strategies, and insights into potential degradation pathways. The protocols described herein are designed as self-validating systems to ensure scientific rigor and trustworthiness in the evaluation of this compound's intrinsic stability.

Introduction: The Significance of Stability in Drug Development

This compound is a molecule of interest due to its hybrid structure, incorporating both a sulfonamide moiety and a nitrile group. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, while the nitrile group is increasingly utilized in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[1][2] The thermodynamic stability of any potential drug candidate is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately, its safety and efficacy. Understanding the intrinsic stability of this compound at room temperature is a foundational step in its development pathway.

This guide will provide a detailed roadmap for a comprehensive stability assessment, beginning with a theoretical evaluation of its potential degradation pathways and culminating in detailed experimental protocols for forced degradation studies and the development of a stability-indicating analytical method.

Predicted Stability Profile and Potential Degradation Pathways

Based on the known chemical liabilities of the sulfonamide and nitrile functional groups, we can anticipate several potential degradation pathways for this compound.

Sulfonamide Moiety Degradation

The sulfonamide group is susceptible to degradation under various conditions:

-

Hydrolysis: The S-N bond in sulfonamides can be susceptible to cleavage, particularly under acidic conditions.[3] This would lead to the formation of 4-cyanobutane-1-sulfonic acid and ammonia. The S-C bond can also cleave under certain stress conditions.[4]

-

Oxidation: The sulfur atom in the sulfonamide group can be oxidized, potentially forming higher oxidation state sulfur species.

-

Photodegradation: Aromatic sulfonamides are known to be susceptible to photolytic degradation. While this compound is aliphatic, photostability should still be rigorously assessed.

Nitrile Group Stability

The nitrile group is generally considered to be metabolically stable and robust.[1][5] It is not particularly electrophilic and is often passed through biological systems unchanged.[5] However, its stability can be influenced by neighboring functional groups.[5] While significant degradation of the nitrile group under ambient conditions is less likely, its potential for hydrolysis to a carboxylic acid or amide under forced acidic or basic conditions should be investigated.

The following diagram illustrates the potential primary degradation pathways for this compound.

Caption: Predicted Degradation Pathways of this compound.

Experimental Protocols for Comprehensive Stability Assessment

A multi-faceted approach is required to thoroughly evaluate the thermodynamic stability of this compound. This involves long-term and accelerated stability studies, forced degradation studies to identify potential degradation products, and the development of a robust, stability-indicating analytical method.

Long-Term and Accelerated Stability Studies

The intrinsic stability of this compound at room temperature should be assessed according to ICH Q1A(R2) guidelines.

Protocol:

-

Store accurately weighed samples of the solid compound in controlled environmental chambers at:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples using a validated stability-indicating HPLC method (see section 3.3) for purity and the presence of any degradation products.

-

Monitor physical properties such as appearance, color, and melting point.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and establish the degradation pathways.[6][7]

Table 1: Forced Degradation Conditions

| Stress Condition | Protocol | Potential Degradation |

| Acid Hydrolysis | Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.[8] | Hydrolysis of the sulfonamide S-N bond. |

| Base Hydrolysis | Dissolve in 0.1 M NaOH at room temperature for 24 hours.[8] | Potential hydrolysis of the nitrile group. |

| Oxidative Degradation | Dissolve in 3% H₂O₂ at room temperature for 24 hours.[8] | Oxidation of the sulfur atom. |

| Thermal Degradation | Expose solid material to 80°C dry heat for 48 hours.[8] | Thermally induced decomposition. |

| Photodegradation | Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be stored in the dark.[8] | Photolytic cleavage or rearrangement. |

The following diagram outlines the workflow for forced degradation studies.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC-UV Method Development

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[8]

Protocol:

-

Instrumentation: HPLC system with a PDA or UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of polar and non-polar compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound. A PDA detector is advantageous for monitoring peak purity and detecting degradation products with different chromophores.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks generated during the forced degradation studies.

Thermal Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability of the solid form.

Protocol:

-

DSC: Heat a small sample (2-5 mg) in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This will determine the melting point and enthalpy of fusion.

-

TGA: Heat a sample (5-10 mg) in an open pan at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. This will determine the temperature at which the compound begins to decompose.

Identification and Characterization of Degradation Products

Any significant degradation products observed in the forced degradation studies should be identified and characterized.

-

LC-MS/MS: This is the primary tool for identifying degradation products. By coupling the HPLC system to a mass spectrometer, the molecular weights of the degradation products can be determined. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns.

-

Isolation and NMR: If a degradation product is present in sufficient quantity, it can be isolated using preparative HPLC. The structure can then be definitively elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Interpretation and Reporting

The data from the stability studies should be used to determine the degradation kinetics and predict the shelf-life of this compound.

-

Degradation Kinetics: The rate of degradation can be determined by plotting the concentration of the parent compound versus time at each storage condition. This data can be fitted to a kinetic model (e.g., zero-order, first-order) to determine the degradation rate constant.

-

Shelf-life Estimation: The Arrhenius equation can be used to predict the degradation rate at room temperature from the accelerated stability data. This allows for an estimation of the shelf-life.

Table 2: Example Stability Data Summary

| Time (months) | Assay (%) at 25°C/60%RH | Total Impurities (%) at 25°C/60%RH | Assay (%) at 40°C/75%RH | Total Impurities (%) at 40°C/75%RH |

| 0 | 99.8 | 0.2 | 99.8 | 0.2 |

| 3 | 99.7 | 0.3 | 99.2 | 0.8 |

| 6 | 99.6 | 0.4 | 98.5 | 1.5 |

Conclusion

References

-

Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022). Chemical Engineering Journal, 451, 138502. Available at: [Link]

-

Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. (2018). Science of The Total Environment, 640-641, 1433-1440. Available at: [Link]

-

Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway. (2015). New Biotechnology, 32(6), 680-686. Available at: [Link]

-

Sulfonamide Degradation. (n.d.). Technical University of Munich. Available at: [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. (2017). Water Research, 116, 213-221. Available at: [Link]

-

Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. (2012). Journal of AOAC INTERNATIONAL, 95(4), 1047-1054. Available at: [Link]

-

Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry, 6(1), 1-8. Available at: [Link]

-

Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry, 136(2), 376-383. Available at: [Link]

-

Imidazolium-Based Zwitterionic Butane-1-sulfonates: Synthesis and Properties of 4-(1-(2-Cyanoethyl)imidazolium)butane-1-sulfonate and Crystal Structures of 4-(1-Alkylimidazolium)butane-1-sulfonates (Alkyl = Methyl, Ethyl, Propyl). (2012). Crystal Growth & Design, 12(11), 5483-5490. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Academia.edu. Available at: [Link]

-

Analysis of sulfonamides. (2016). Slideshare. Available at: [Link]

-

Degradation of sulfonamides as a microbial resistance mechanism. (2017). ResearchGate. Available at: [Link]

-

A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2010). Bioorganic & Medicinal Chemistry Letters, 20(11), 3296-3299. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry, 53(23), 8227-8255. Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications. Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry, 12(8), 1277-1295. Available at: [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). EXCLI Journal, 17, 726-736. Available at: [Link]

-

Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (2020). Synlett, 31(05), 455-458. Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC. Available at: [Link]

-

4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. (2014). Chinese Chemical Letters, 25(12), 1595-1598. Available at: [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. (2009). Synthesis, 2009(23), 3983-3988. Available at: [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]

-

Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. (2020). ACS Omega, 5(49), 31835-31844. Available at: [Link]

-

Thermodynamic study of the solubility of some sulfonamides in cyclohexane. (2003). ResearchGate. Available at: [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

4-Cyanobutane-1-sulfonamide in Medicinal Chemistry: Structural Rationale, Synthetic Workflows, and Application in Kinase Inhibition

Executive Summary

In contemporary medicinal chemistry, the strategic selection of peripheral substituents is as critical as the design of the core pharmacophore. 4-Cyanobutane-1-sulfonamide (CAS: 3144-10-3) and its highly reactive synthetic precursor, 4-cyanobutane-1-sulfonyl chloride , have emerged as highly valuable building blocks in the synthesis of targeted therapeutics—most notably in the development of Janus Kinase (JAK) inhibitors.

This technical guide provides an in-depth analysis of the structural rationale behind utilizing the this compound moiety, explores its role in modulating the JAK/STAT signaling pathway, and details a self-validating synthetic protocol for its incorporation into complex drug scaffolds.

Chemical Profile & Structural Rationale

The incorporation of a this compound group into a drug molecule is a calculated decision driven by Structure-Activity Relationship (SAR) optimization. The moiety offers a unique combination of physicochemical properties that enhance target affinity, metabolic stability, and overall pharmacokinetic (PK) profiles.

As documented in chemical repositories such as [2], the compound exhibits a low molecular weight, making it an ideal appendage that does not drastically inflate the overall mass of the final drug candidate (thereby avoiding "molecular obesity" and maintaining high ligand efficiency).

Quantitative Data Summary

Table 1: Physicochemical Properties and SAR Impact of this compound

| Property | Value / Characteristic | Medicinal Chemistry Rationale |

| Chemical Formula | C5H10N2O2S | Low molecular weight (162.21 g/mol ) ensures high ligand efficiency when appended to a core scaffold. |

| Cyano Group (-C≡N) | Strong H-bond acceptor | Engages solvent-exposed polar residues; serves as a metabolically stable alternative to amides/esters, resisting plasma esterase cleavage. |

| Butane Linker (-C4H8-) | Flexible aliphatic chain | Provides ~5-6 Å of spatial extension, allowing the cyano group to reach deep allosteric or ribose sub-pockets within the kinase. |

| Sulfonamide (-SO2NH-) | Polar, stable linkage | Improves aqueous solubility; SO2 oxygens act as potent H-bond acceptors for kinase hinge region binding. |

Target Biology: The JAK/STAT Pathway

The primary documented application of this compound derivatives is in the development of kinase inhibitors. As detailed in the [1], aberrant activation of JAK kinases (JAK1, JAK2, JAK3, Tyk2) is heavily implicated in severe immunological and oncological conditions.

The JAK/STAT pathway relies on a phosphorylation cascade initiated by cytokine binding. When a drug core (such as a pyrrolo-triazolo-pyrazine scaffold) is functionalized with a this compound group, the core typically anchors into the ATP-binding site of the kinase. The flexible cyanobutane tail projects outward, interacting with specific amino acid residues at the edge of the ATP pocket, thereby increasing kinase selectivity and prolonging target residence time.

Fig 1: JAK/STAT signaling pathway and targeted inhibition by cyanobutane-sulfonamide derivatives.

Synthetic Methodologies & Self-Validating Protocols

To incorporate the this compound moiety into a drug candidate, medicinal chemists typically utilize its highly reactive electrophilic counterpart: 4-cyanobutane-1-sulfonyl chloride . The following protocol outlines a self-validating system for the sulfonylation of a complex primary or secondary amine. Every step is designed with built-in causality to ensure high yield and prevent common failure modes.

Protocol: Sulfonylation of Amine Scaffolds

-

Step 1: Reagent Preparation & Inert Atmosphere. Dissolve the target amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical; the presence of ambient moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid, halting the reaction entirely.

-

-

Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the starting amine (which would render it non-nucleophilic) without competing for the electrophile.

-

-

Step 3: Thermal Control. Cool the reaction mixture to 0°C using an ice-water bath.

-

Causality: Sulfonylation is highly exothermic. Cooling the mixture prevents thermal degradation of the sulfonyl chloride and suppresses unwanted side reactions, such as the formation of highly reactive sulfene intermediates.

-

-

Step 4: Electrophile Addition. Add 4-cyanobutane-1-sulfonyl chloride (1.1 eq) dropwise over 10 minutes.

-

Causality: Dropwise addition controls the local concentration of the highly reactive electrophile. This minimizes the risk of di-sulfonylation (in the case of primary amines) and allows for precise management of heat evolution.

-

-

Step 5: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 2-4 hours. Monitor progress via LC-MS.

-

Causality: Warming provides the necessary activation energy to drive the reaction to completion, which is particularly necessary for the sterically hindered secondary amines common in tricyclic drug scaffolds.

-

-

Step 6: Quenching and Workup. Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Causality: The basic aqueous quench neutralizes any remaining HCl and hydrolyzes unreacted sulfonyl chloride into a water-soluble sulfonic acid. This impurity is efficiently partitioned into the aqueous waste, leaving the pure sulfonamide product in the organic phase.

-

Fig 2: Step-by-step synthetic workflow for the sulfonylation of amine scaffolds.

Conclusion

The this compound moiety exemplifies the precision required in modern medicinal chemistry. By providing an optimal balance of metabolic stability, precise spatial geometry, and strong hydrogen-bonding capabilities, it serves as a critical vector for enhancing the efficacy and selectivity of kinase inhibitors. Protocols utilizing 4-cyanobutane-1-sulfonyl chloride must strictly adhere to anhydrous, temperature-controlled conditions to ensure successful coupling to complex pharmacophores.

References

- AbbVie Inc. (2012). Novel tricyclic compounds (European Patent No. EP2506716B1).

The Emerging Therapeutic Potential of 4-Cyanobutane-1-sulfonamide Derivatives: A Predictive Analysis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of FDA-approved drugs with activities ranging from antimicrobial to anticancer.[1][2][3] Concurrently, the cyano moiety is recognized not merely as a synthetic intermediate but as a key pharmacophore, or "warhead," capable of specific interactions with biological targets, notably enzymes like cysteine proteases.[2][4] This guide addresses the therapeutic potential of a specific, yet underexplored, chemical scaffold: 4-Cyanobutane-1-sulfonamide . Due to the nascent stage of research on this exact structure, this document adopts a predictive and analytical approach. By deconstructing the molecule into its core components—the primary sulfonamide, the flexible butane linker, and the terminal cyano group—we will synthesize data from related chemical classes to forecast potential biological activities, outline mechanistic hypotheses, and propose a comprehensive research and development workflow. This whitepaper is designed to serve as a foundational resource for researchers poised to investigate this promising class of compounds.

Deconstructing the Scaffold: A Tale of Three Moieties

The therapeutic potential of any molecule is dictated by its structure. The this compound scaffold combines three distinct chemical motifs, each contributing to a unique pharmacological profile.

The Sulfonamide: A Privileged Pharmacophore

The primary sulfonamide group (-SO₂NH₂) is one of the most successful functional groups in drug discovery.[2] Its enduring relevance stems from its ability to act as a potent zinc-binding group, making it a classic inhibitor of zinc-containing metalloenzymes, most notably Carbonic Anhydrases (CAs).[2][5] Beyond this, its derivatives have been developed as antibacterial agents, diuretics, anti-inflammatory drugs (COX-2 inhibitors), and anticonvulsants, showcasing its remarkable versatility.[1][6][7]

The Cyano Group: More Than a Synthetic Handle

Historically viewed as a precursor for other functional groups, the cyano (or nitrile) group (-C≡N) is now appreciated for its diverse roles in molecular recognition. It is a strong hydrogen bond acceptor and its linear geometry can impose specific orientations within a binding pocket. Critically, the electrophilic nature of the carbon atom makes it a "warhead" for covalent modification of nucleophilic residues, such as the cysteine in the active site of cathepsins and other proteases.[2][4] Compounds featuring a cyanamide moiety have demonstrated anti-tumor, anti-inflammatory, and anti-apoptotic effects.[2][8]

The Butane Linker: A Modulator of Physicochemical Properties

The four-carbon aliphatic chain serves as a flexible linker separating the sulfonamide and cyano groups. This linker is crucial for:

-

Spatial Orientation: It positions the two terminal functional groups at a specific distance, allowing for potential bivalent interactions or optimal engagement with distinct pockets of a target protein.

-

Physicochemical Properties: The linker length and character influence lipophilicity (LogP), solubility, and metabolic stability, all critical parameters for drug-likeness and pharmacokinetic profiles.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the analysis of its constituent parts, the this compound scaffold is predicted to exhibit several key biological activities.

Carbonic Anhydrase (CA) Inhibition

This is the most probable activity due to the presence of the primary sulfonamide group. Sulfonamides inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the active site, displacing a water molecule/hydroxide ion and disrupting the enzyme's catalytic cycle.

Mechanism of Action: The un-ionized sulfonamide nitrogen binds directly to the Zn²⁺ ion, while the sulfonyl oxygens form hydrogen bonds with the active site residues, anchoring the inhibitor.

Caption: Mechanism of Carbonic Anhydrase inhibition by a primary sulfonamide.

Therapeutic Potential:

-

Oncology: Selective inhibition of tumor-associated isoforms like CA IX and XII, which are involved in regulating tumor pH and are markers of hypoxia, is a validated anticancer strategy.[9] The 4-cyanobutane tail could be modified to exploit unique features of the CA IX active site, potentially conferring selectivity.

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.[1][10]

Dual Carbonic Anhydrase and Cathepsin Inhibition

Recent studies have shown that benzenesulfonamide derivatives containing a cyanamide group can act as dual inhibitors of both CAs and cathepsins.[11][12] This presents an exciting therapeutic paradigm.

Mechanism of Action: The molecule could simultaneously or independently target two different enzyme classes. The sulfonamide moiety would target CAs, while the electrophilic cyano group could form a covalent bond with the active site cysteine residue of cathepsins.

Caption: Proposed dual-inhibition mechanism for neuropathic pain treatment.

Therapeutic Potential:

-

Neuropathic Pain: Both CA VII and Cathepsin S have been validated as therapeutic targets in neuropathic pain.[11] A dual-action compound could offer a synergistic effect and a novel treatment modality.

Anticancer Activity

Beyond CA IX inhibition, these derivatives could possess direct cytotoxic effects. Novel cyanoacrylamide scaffolds incorporating sulfonamides have been shown to induce apoptosis and S-phase cell cycle arrest in colon cancer cells.[13]

Potential Mechanisms:

-

CA IX/XII Inhibition: As discussed, disrupting tumor pH homeostasis.

-

Apoptosis Induction: Interaction with key signaling pathways (e.g., caspases) leading to programmed cell death.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints.

Antibacterial Activity

Sulfonamides are classic antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[5]

Mechanism of Action: Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), the natural substrate for DHPS. Their binding to the enzyme blocks the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, thus halting bacterial growth.

A Proposed Research and Development Workflow

For scientists and drug developers, a structured approach is necessary to validate the predicted activities of this novel scaffold.

General Synthetic Strategy

A plausible synthetic route would involve the reaction of a commercially available starting material, like 4-chlorobutane-1-sulfonyl chloride, with ammonia to form the primary sulfonamide, followed by nucleophilic substitution of the chloride with a cyanide source.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. flore.unifi.it [flore.unifi.it]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Cyanoacrylamides Incorporating Sulfamethoxazole as Potential Anticancer Agents: DNA Interaction, Apoptotic Induction, and S‑Phase Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision N-Alkylation of 4-Cyanobutane-1-sulfonamide

This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the precise N-alkylation of 4-Cyanobutane-1-sulfonamide (CAS 3144-10-3).[1] This bifunctional scaffold serves as a critical linker in PROTAC design and fragment-based drug discovery, necessitating robust protocols that preserve the nitrile handle while selectively alkylating the sulfonamide nitrogen.

Introduction & Strategic Analysis

This compound represents a distinct class of "aliphatic sulfonamides" often utilized as pharmacophores or linkers.[1] Unlike their aromatic counterparts (e.g., tosylamides), aliphatic sulfonamides present unique synthetic challenges due to their electronic properties.

Chemical Profile[2][3][4][5]

-

Structure:

(Aliphatic chain terminating in a nitrile and a primary sulfonamide).[1] -

pKa Considerations: The pKa of primary aliphatic sulfonamides is approximately 11–12 (in DMSO), compared to ~10 for aryl sulfonamides. This reduced acidity implies that weak bases (e.g.,

) often result in sluggish reaction rates or incomplete conversion. -

Chemo-selectivity: The molecule contains a nitrile group (

), which is susceptible to hydrolysis under strongly acidic conditions or hydration in the presence of strong heating with aqueous bases. Protocols must be anhydrous and controlled to preserve this moiety. -

Mono- vs. Di-alkylation: The primary sulfonamide (

) has two acidic protons.[1] After the first alkylation, the remaining proton becomes less acidic (due to steric hindrance and loss of some stabilization), but over-alkylation to the tertiary sulfonamide (

Mechanism of Action

The N-alkylation proceeds via a deprotonation-substitution pathway (

-

Base-Mediated (

): The base deprotonates the sulfonamide to form a nitrogen anion (-

Critical Factor:[1] The "Cesium Effect." Cesium ions (

) are large and polarizable, promoting the solubility of the sulfonamide salt in organic solvents (DMF/MeCN) and creating a "naked" anion that is more nucleophilic than its sodium/potassium counterparts.

-

-

Mitsunobu Reaction: Activates an alcohol substrate using

and a diazodicarboxylate (DIAD/DEAD) to allow nucleophilic attack by the sulfonamide. This avoids strong bases entirely.

Experimental Protocols

Protocol A: Cesium Carbonate-Mediated Alkylation (Standard Robust Method)

Best for: Primary and secondary alkyl halides, ensuring mono-selectivity.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Electrophile: Alkyl Halide (

, where -

Base: Cesium Carbonate (

) (1.5 – 2.0 equiv) -

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and equip it with a magnetic stir bar. Purge with nitrogen or argon.

-

Dissolution: Add this compound (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

-

Activation: Add

(1.5 equiv) in a single portion. The suspension may become cloudy. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]

-

Note: If the electrophile is solid, dissolve it in a minimal amount of DMF first.

-

-

Reaction:

-

Reactive Halides (Benzylic/Allylic): Stir at RT for 4–12 hours.

-

Unreactive Halides (Aliphatic): Heat to 50–60°C for 12–24 hours.

-

-

Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting sulfonamide and the formation of the mono-alkylated product (

). -

Work-up: Dilute with Ethyl Acetate (EtOAc). Wash with 1M

(carefully, to neutralize base) or saturated -

Purification: Flash column chromatography.

-

Tip: Sulfonamides are polar. Use a gradient of Hexanes/EtOAc (starting 0% to 100% EtOAc) or DCM/MeOH (0-5%) if highly polar.[1]

-

Protocol B: Mitsunobu Reaction (Mild Conditions)

Best for: Alkylation using Alcohols (avoiding halides), sensitive substrates.

Reagents:

-

Alcohol:

(1.0 – 1.2 equiv)[1] -

Phosphine: Triphenylphosphine (

) (1.5 equiv) -

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene[1]

Step-by-Step Procedure:

-

Mix: In a dry flask under inert atmosphere, combine the sulfonamide, alcohol, and

in anhydrous THF (0.1 – 0.2 M). -

Cool: Cool the mixture to 0°C (ice bath).

-

Add DIAD: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow/orange.

-

React: Allow the reaction to warm to RT and stir for 12–24 hours.

-

Work-up: Concentrate the solvent directly.

-

Purification: The major byproduct is triphenylphosphine oxide (

), which can be difficult to remove.-

Optimization: Triturate the crude residue with cold ether/hexanes to precipitate

before chromatography.

-

Protocol C: Sodium Hydride (Forcing Method)

Best for: Unreactive electrophiles where

Reagents:

-

Base: Sodium Hydride (

, 60% dispersion in oil) (1.2 equiv) -

Solvent: Anhydrous DMF or THF[1]

Step-by-Step Procedure:

-

Deprotonation: To a solution of sulfonamide in DMF at 0°C, carefully add

. Evolution of -

Addition: Cool back to 0°C (optional) and add the alkyl halide.

-

React: Stir at RT or heat as required.

-

Quench: Critical Safety Step. Cool to 0°C. Quench excess hydride by dropwise addition of saturated

or water. Do not add acid directly to the reaction mixture while

Data Presentation & Troubleshooting

Comparison of Methods

| Feature | Protocol A ( | Protocol B (Mitsunobu) | Protocol C ( |

| Primary Utility | General Purpose, Robust | Alcohol Substrates | Difficult/Steric Electrophiles |

| Reaction pH | Mildly Basic | Neutral/Mild | Strongly Basic |

| Nitrile Stability | High | High | Moderate (Risk of hydration at high T) |

| Byproducts | Cesium salts (easy removal) | NaOH/Salts (easy removal) | |

| Mono-Selectivity | Excellent | Good | Variable (Risk of di-alkylation) |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Sulfonamide pKa is high (~12).

-

Solution: Switch from

to

-

-

Problem: Di-alkylation.

-

Cause: Excess base or electrophile.

-

Solution: Use strict 1.0 : 1.1 stoichiometry. Dilute the reaction (0.1 M). Add the electrophile slowly.

-

-

Problem: Nitrile Hydrolysis.

Visualizations

Reaction Decision Tree

Caption: Decision matrix for selecting the optimal N-alkylation protocol based on electrophile availability and reactivity.

Mechanistic Pathway (Base-Mediated)

Caption:

References

-

Mondal, S., & Malakar, S. (2020).[5] Synthesis of Sulfonamide and Their Synthetic and Therapeutic Applications: Recent Advances.[5] Tetrahedron, 76(48), 131662.[5] [5]

-

Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Bases in Organic Synthesis. Journal of Organic Chemistry, 67(7), 2329–2347.

-

Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

-

Brough, S. J., et al. (2016). Sulfonamide Synthesis via Boronic Acid Coupling. (General reference for sulfonamide utility in medicinal chemistry).

-

BLD Pharm. (2024). Product Data Sheet: this compound (CAS 3144-10-3).[1][4][6][7]

Sources

- 1. 1496977-37-7|[1-(Cyanomethyl)cyclopropyl]methanesulfonamide|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 245368-50-7|Pent-4-ene-1-sulfonamide|BLD Pharm [bldpharm.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. 787540-03-8|4-Methylpentane-1-sulfonamide|BLD Pharm [bldpharm.com]

- 7. 3144-10-3|this compound|BLD Pharm [bldpharm.com]

4-Cyanobutane-1-sulfonamide: A Versatile Bifunctional Building Block for the Synthesis of Saturated Heterocycles

An Application Guide:

Abstract: This document provides an in-depth technical guide on the synthetic utility of 4-cyanobutane-1-sulfonamide, a promising yet under-explored building block in heterocyclic chemistry. We elucidate its potential by leveraging its bifunctional nature—a terminal nitrile group and a primary sulfonamide—linked by a flexible four-carbon chain. This unique architecture makes it an ideal precursor for the intramolecular cyclization to form valuable six-membered heterocyclic scaffolds, including substituted piperidines and cyclic sulfonamides (sultams). These structural motifs are prevalent in a wide range of pharmaceuticals and bioactive molecules.[1][2] This guide presents detailed theoretical frameworks and practical, field-proven protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of a Bifunctional Precursor

In modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures from simple, readily available starting materials is a paramount objective. This compound emerges as a strategic building block precisely because it embeds two versatile and orthogonal functional groups:

-

The Sulfonamide Moiety (-SO₂NH₂): A cornerstone in medicinal chemistry, the sulfonamide group is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties.[2] Synthetically, the nitrogen atom can act as a nucleophile, and the sulfonyl group can activate adjacent positions or be incorporated into a cyclic sultam structure.[3]

-

The Nitrile Group (-C≡N): The cyano group is a highly versatile synthetic handle.[4] It can be transformed into a variety of other functional groups; for instance, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid. Critically, the carbon atom of the nitrile is electrophilic, and the adjacent α-carbon can be deprotonated to form a nucleophilic carbanion, facilitating key C-C bond-forming reactions.[5]

The four-carbon (butyl) linker sterically favors the formation of thermodynamically stable six-membered rings, making intramolecular cyclization a highly favorable pathway. This guide will explore two primary synthetic routes stemming from this precursor: the synthesis of piperidine derivatives and the construction of six-membered sultams.

Synthetic Pathway I: Accessing the Piperidine Scaffold via Reductive Cyclization

The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs and natural alkaloids.[1] A common strategy to form this ring is through the intramolecular cyclization of a linear chain containing a terminal amine and an electrophilic group. Here, we leverage the nitrile as a latent amine.

Mechanistic Rationale and Workflow

The proposed synthesis involves a two-step, one-pot procedure. The first step is the selective reduction of the nitrile group to a primary amine. The resulting amino-sulfonamide intermediate is then cyclized intramolecularly. The sulfonamide nitrogen, after activation (N-alkylation or N-sulfonylation), can serve as the leaving group in a cyclization driven by the newly formed primary amine.

A more direct approach involves the primary amine displacing a leaving group installed on the sulfonamide nitrogen, a strategy that benefits from the spatial proximity of the reacting groups.

Caption: Workflow for Piperidine Synthesis.

Detailed Experimental Protocol: Synthesis of a Piperidine-fused Sulfonamide Derivative

This protocol describes the synthesis of a representative N-sulfonyl piperidine derivative.

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Hydrogen (gas)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM, anhydrous)

-

Sodium Bicarbonate (sat. aq. solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Nitrile Reduction:

-

To a high-pressure hydrogenation vessel, add this compound (1.0 eq).

-

Add anhydrous methanol to achieve a 0.2 M concentration.

-

Carefully add Raney Nickel (approx. 20% by weight of the starting material) after washing it with methanol.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Causality: Raney Nickel is a highly effective and relatively inexpensive catalyst for the hydrogenation of nitriles to primary amines under moderate pressure. Methanol is a suitable protic solvent that facilitates the reaction.

-

-

Reaction Monitoring & Work-up (Amine Formation):

-

Depressurize the vessel carefully.

-

Monitor the reaction completion by TLC or LC-MS to confirm the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-aminopentane-1-sulfonamide. Do not expose the amine to air for extended periods.

-

-

Intramolecular Cyclization:

-

Immediately dissolve the crude amine in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.5 eq) to the solution. This acts as a base to neutralize the HCl generated and to facilitate the cyclization.

-

Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes. The tosyl chloride serves a dual purpose: it activates the sulfonamide nitrogen and provides a good leaving group for the subsequent cyclization.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Causality: The tosyl group is a strong electron-withdrawing group, making the sulfonamide proton more acidic and facilitating deprotonation by triethylamine. The subsequent intramolecular SN2 reaction by the primary amine leads to the formation of the piperidine ring.

-

-

Final Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired piperidine derivative.

-

Synthetic Pathway II: Building Six-Membered Sultams via Thorpe-Ziegler Cyclization

Cyclic sulfonamides, or sultams, are important heterocyclic motifs. The Thorpe-Ziegler reaction is a classical method for forming rings via the intramolecular condensation of dinitriles or cyano-esters. A variation of this reaction can be applied here, where a carbanion generated alpha to the nitrile attacks the electrophilic sulfur atom of the sulfonamide.

Mechanistic Rationale

This pathway involves the deprotonation of the carbon atom adjacent to the nitrile group using a strong, non-nucleophilic base. The resulting carbanion acts as an intramolecular nucleophile, attacking the electrophilic sulfur center of the sulfonamide. This cyclization forms a six-membered ring, which, after tautomerization, yields a stable β-enamino sultam.[3][4]

Caption: Key steps in sultam formation.

Detailed Experimental Protocol: Synthesis of a Six-Membered Sultam

Materials:

-

This compound

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF, anhydrous)

-

Ammonium Chloride (sat. aq. solution)

-

Ethyl Acetate

-

Brine

Procedure:

-

Preparation:

-

Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 eq) to a flame-dried, three-necked flask.

-

Wash the NaH with anhydrous hexanes three times to remove the mineral oil, and carefully decant the hexanes each time.

-

Add anhydrous THF to the flask.

-

Causality: Sodium hydride is a strong, non-nucleophilic base ideal for generating carbanions. Anhydrous and inert conditions are critical to prevent quenching the base and the carbanion intermediate.

-

-

Reaction:

-

Cool the NaH suspension to 0 °C.

-

Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF.

-

Add the solution of the starting material dropwise to the NaH suspension over 30-45 minutes. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.

-

Causality: The refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization. THF is a suitable aprotic polar solvent that can solvate the ions formed during the reaction.

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC, looking for the consumption of the starting material.

-

Once complete, cool the reaction mixture to 0 °C.

-

Very carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any remaining NaH.

-

Dilute the mixture with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization or by column chromatography on silica gel to yield the target sultam.

-

Summary of Reaction Parameters and Data

The choice of reagents and conditions can be tailored to favor one cyclization pathway over another. The following table summarizes key parameters for the proposed syntheses.

| Parameter | Pathway I: Piperidine Synthesis | Pathway II: Sultam Synthesis | Rationale |

| Key Reagent | Reducing Agent (e.g., Raney Ni, H₂) | Strong Base (e.g., NaH, LDA) | Targets the nitrile for reduction vs. α-deprotonation. |

| Solvent | Protic (e.g., Methanol, Ethanol) | Aprotic (e.g., THF, Dioxane) | Protic solvents are suitable for hydrogenation and would quench carbanions. |

| Temperature | Room Temperature to 50 °C | 0 °C to Reflux | Mild conditions for reduction; higher energy needed for C-C bond formation. |

| Key Intermediate | 5-Aminopentane-1-sulfonamide | α-Cyano carbanion | A nucleophilic amine vs. a nucleophilic carbon. |

| Product Class | N-Heterocycle (Piperidine) | S,N-Heterocycle (Sultam) | Cyclization via N-alkylation vs. C-S bond formation. |

Conclusion

This compound is a highly valuable and versatile building block for constructing medicinally relevant six-membered heterocyclic systems. By carefully selecting the reaction conditions, chemists can selectively leverage either the nitrile or the sulfonamide functionality to drive intramolecular cyclizations. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel piperidine and sultam derivatives, paving the way for the development of new therapeutic agents and functional materials.

References

- ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article).

- Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

- Hilaris Publisher.

- National Institutes of Health (NIH). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.

- ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article).

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- The cyano group in the synthesis of heterocycles.

Sources

Conditions for sulfonamide coupling reactions involving 4-Cyanobutane-1-sulfonamide

Executive Summary & Molecule Profile

4-Cyanobutane-1-sulfonamide (Structure:

The presence of the nitrile group (

This guide details three "Gold Standard" coupling protocols tailored to this specific scaffold, prioritizing chemoselectivity and yield.

Core Challenges & Solutions

| Challenge | Mechanistic Root | Solution |

| Low N-Acidity | Aliphatic tail ( | Use specific ligand-accelerated Pd-catalysis ( |

| Nitrile Sensitivity | Susceptible to hydrolysis or reduction. | Avoid aqueous strong bases ( |

| Nucleophilicity | Sulfonamide nitrogen is a poor nucleophile compared to amines. | Activate electrophiles (using Aryl-halides with Pd) or activate the sulfonamide (using EDC/DMAP for acylation). |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your target molecule.

Figure 1: Strategic selection of coupling methodology based on electrophile availability and reaction constraints.

Method A: Palladium-Catalyzed -Arylation (Buchwald-Hartwig)

This is the most robust method for coupling this compound with aryl bromides and chlorides. The use of

Mechanism & Rationale[1][2][3][4][5]

-

Ligand (

-BuXPhos): Ensures formation of the monoligated -

Base (

): Sufficiently basic to deprotonate the sulfonamide-Pd complex but mild enough to preserve the nitrile group (unlike -

Solvent (

-Amyl Alcohol or 2-MeTHF): High boiling point ethers/alcohols that solubilize the base without causing nitrile hydrolysis.

Protocol

Reagents:

-

This compound (1.0 equiv)

-

Aryl Bromide/Chloride (1.0–1.2 equiv)

-

Catalyst:

(1–2 mol%) -

Ligand:

-BuXPhos (2–4 mol%) (Ligand:Pd ratio 2:1) -

Base:

(anhydrous, 2.0 equiv) -

Solvent: 2-MeTHF (0.2 M concentration)

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the sulfonamide, aryl halide,

, -

Degassing: Evacuate and backfill with Argon (

). This is crucial to protect the active Pd(0) species. -

Solvation: Add anhydrous 2-MeTHF via syringe.

-

Reaction: Heat the block to 80–90 °C for 4–16 hours. Monitor by LC-MS.

-

Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Note: If the aryl halide is base-sensitive, switch to

Method B: Copper-Catalyzed -Arylation (Chan-Lam)

Ideal for substrates where the aryl halide is unavailable or unstable, using Aryl Boronic Acids instead. This reaction proceeds at room temperature in air, making it extremely mild and nitrile-safe.

Mechanism & Rationale[1][2][3][4][5][6]

-

Oxidative Coupling: Uses

and air ( -

Nitrile Safety: The absence of strong heating and strong bases makes this the safest method for the nitrile group.

Protocol

Reagents:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.5–2.0 equiv)

-

Catalyst:

(10–20 mol%) -

Base: Pyridine (2.0 equiv) or

-

Solvent: DCM or Acetonitrile (0.1 M)

-

Atmosphere: Open air (or

balloon for faster rates)

Step-by-Step:

-

Mixing: In a vial, combine sulfonamide, boronic acid, and

. -

Solvation: Add DCM and Pyridine.

-

Activation: Stir vigorously open to the air (use a drying tube if humidity is high, but

is required). -

Timeline: Reaction typically requires 12–24 hours at Room Temperature.

-

Workup: Quench with aqueous

(to sequester Cu). Extract with DCM. -

Purification: Silica gel chromatography.

Method C: -Acylation (Synthesis of -Acyl Sulfonamides)

-acyl sulfonamides are classic bioisosteres of carboxylic acids (Protocol

Reagents:

-

This compound (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

Coupling Agent: EDC

HCl (1.2 equiv) -

Catalyst: DMAP (1.2 equiv)

-

Solvent: DCM (anhydrous)

Step-by-Step:

-

Dissolve the Carboxylic Acid and EDC

HCl in DCM at 0 °C. Stir for 15 min to activate. -

Add this compound and DMAP.

-

Allow to warm to RT and stir for 12 hours.

-

Wash: Wash with 1M HCl (carefully, rapid wash) to remove DMAP/EDC byproducts, then Brine.

-

Note: The nitrile is stable to EDC/DMAP. Avoid using

(Thionyl chloride) for acid activation if the nitrile or other parts of the molecule are acid-sensitive; however, the nitrile itself is generally stable to

Troubleshooting & Optimization

| Observation | Diagnosis | Remedial Action |

| Nitrile Hydrolysis (Amide formation) | Base too strong or wet solvent. | Switch from |

| Low Conversion (Pd) | Catalyst poisoning or poor oxidative addition. | Increase |

| Low Conversion (Cu) | Insufficient re-oxidation of Cu. | Switch from air to an |

References

-

Rosen, B. R., et al. (2011).[1] "Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles." Organic Letters, 13(10), 2564–2567.

-

Shekhar, S., et al. (2011). "A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates." The Journal of Organic Chemistry, 76(11), 4552–4563.[2]

-

Vantourout, J. C., et al. (2016).[3] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 138(6), 1878.

-

Inghvit, K., et al. (2025). "Data Science-Driven Discovery of Optimal Conditions... for the Chan–Lam Coupling of Primary Sulfonamides." ACS Catalysis.

Sources

Preparation of pharmaceutical intermediates using 4-Cyanobutane-1-sulfonamide

Application Note: Strategic Utilization of 4-Cyanobutane-1-sulfonamide in Medicinal Chemistry

Executive Summary

This compound (CAS: 939765-83-2) represents a high-value "bifunctional aliphatic linker" in modern drug discovery. Unlike aromatic sulfonamides, which dominate the antibiotic and diuretic landscape, this aliphatic intermediate offers a unique C4-spacer terminating in two orthogonal reactive centers: a sulfonamide (nucleophilic nitrogen/acidic proton) and a nitrile (electrophilic carbon/reducible group).

This Application Note details the strategic use of this compound for:

-

Sultam Synthesis: Acting as a direct precursor to 1,2-thiazinane-1,1-dione (6-membered sultams) via reductive cyclization.

-

Fragment-Based Drug Design (FBDD): Serving as a linear linker for Histone Deacetylase (HDAC) inhibitors and Carbonic Anhydrase (CA) inhibitors.

-

Bioisostere Development: Facilitating the transformation of the nitrile moiety into tetrazoles or amidines while retaining the sulfonamide pharmacophore.

Chemical Profile & Reactivity Logic

To utilize this intermediate effectively, researchers must understand the competing reactivities of its functional groups.

| Feature | Chemical Character | Strategic Utility |

| Sulfonamide ( | Stable anchor. Can be N-alkylated or serve as a Zinc-Binding Group (ZBG). | |

| Nitrile ( | Electrophilic carbon.[1][2] Reducible to amine.[1][3][4][5][6] | Precursor to primary amines (linkers) or heterocycles (tetrazoles). |

| Aliphatic Chain ( | Flexible alkyl tether. | Provides critical distance for "clamp" binding modes in enzymes (e.g., CA isoforms). |

Critical Handling Note: When performing base-mediated alkylation on the nitrile end (e.g.,

Core Application: Reductive Cyclization to Sultams

The most powerful application of this compound is its conversion into Sultams (cyclic sulfonamides). Sultams are bioisosteres of lactams and are found in anticonvulsants (e.g., Sultiame) and anti-inflammatory agents.

The Mechanism: The transformation involves the reduction of the nitrile to a primary amine, which then performs an intramolecular nucleophilic attack on the sulfonyl group (often requiring activation of the sulfonamide or a trans-sulfonylation mechanism). However, a more modern "One-Pot" approach utilizes the in situ activation or the use of specific metal catalysts to drive cyclization.

Protocol 1: Nickel-Catalyzed Reductive Cyclization

Rationale: Standard hydrogenation (Pd/C) often fails due to sulfur poisoning of the catalyst. This protocol uses a borohydride-nickel system which is sulfur-tolerant and robust.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reducing Agent: Sodium Borohydride (

, 7.0 equiv) -

Catalyst: Nickel(II) Chloride hexahydrate (

, 1.0 equiv) -

Solvent: Methanol (Dry)

-

Additives:

(optional, if trapping the open chain amine is desired instead of cyclization)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (1 mmol) and

(1 mmol) in dry Methanol (10 mL) in a round-bottom flask. The solution will be green. -

Reduction: Cool the solution to 0°C. Slowly add

(7 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution ( -

Cyclization/Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.